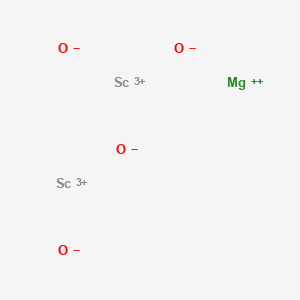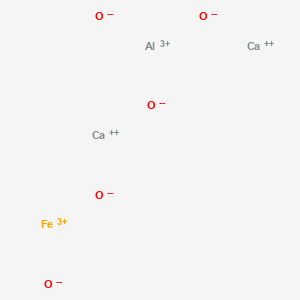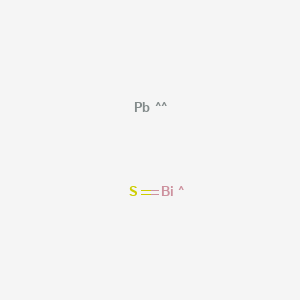
Titanium boride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium diboride (TiB2) is an extremely hard ceramic with excellent heat conductivity, oxidation stability, and wear resistance . It is a non-lustrous metallic grey substance with a high melting point . It is also a reasonable electrical conductor . It does not occur naturally and can be synthesized by various high-temperature methods .
Synthesis Analysis
Titanium diboride powder can be prepared by a variety of high-temperature methods, such as the direct reactions of titanium or its oxides/hydrides, with elemental boron over 1000 °C . Other methods include carbothermal reduction by thermite reaction of titanium oxide and boron oxide, or hydrogen reduction of boron halides in the presence of the metal or its halides .Molecular Structure Analysis
TiB2 shares some properties with boron carbide and titanium carbide . It has a hexagonal symmetry (sp. gr. P6/mmm, AlB2 structure) and lattice parameters a = 0.3022–0.3025 nm and с = 0.3214–0.3221 nm .Chemical Reactions Analysis
With respect to chemical stability, TiB2 is more stable in contact with pure iron than tungsten carbide or silicon nitride . TiB2 is resistant to oxidation in air at temperatures up to 1100 °C , and to hydrochloric and hydrofluoric acids, but reacts with alkalis, nitric acid, and sulfuric acid .Physical And Chemical Properties Analysis
TiB2 has a density of 4.52 g/cm3, a melting point of 2970 °C, a modulus of rupture of 410 - 448 MPa, a hardness (Knoop) of 1800, an elastic modulus of 510 - 575 GPa, a Poisson’s Ratio of 0.1 - 0.15, a volume resistivity (ohm.cm) at 20 °C of 15x10-6, and a thermal conductivity (W/m.K) of 25 .Wissenschaftliche Forschungsanwendungen
Composite Material Enhancement : Titanium alloys, enhanced with Titanium boride (TiBw) whisker reinforcements, show improved specific stiffness and wear resistance. This makes them suitable for applications in aerospace and automotive industries (Morsi & Patel, 2007).
High-Temperature Structural Materials : Due to its high hardness, elastic modulus, abrasion resistance, and superior thermal and electrical conductivity, Titanium diboride (TiB2) is suitable for high-temperature structural materials, cutting tools, armor, electrodes in metal smelting, and wear parts (Basu, Raju, & Suri, 2006).
Catalysis in Electrochemistry : Nano-TiB2 has shown potential as an effective catalyst for redox reactions in vanadium redox flow batteries, offering improved electrical performance (Xue et al., 2021).
Surface Hardening and Wear Resistance : Molten salt electrolytic boriding on titanium improves surface hardness and wear resistance, making it useful under severe wear and friction conditions (Wang Bixi, 2015).
Diffusion Kinetics for Hard Coating : Solid state boriding of titanium creates hard boride layers that improve hardness and wear resistance, with growth rates following parabolic kinetics (Sarma, Tikekar, & Chandran, 2012).
Nanostructured Ceramics : Nanostructured TiB ceramics, composed of interconnected TiB whiskers, demonstrate properties comparable to certain commercial types of silicon nitride, indicating potential in various applications (Madtha, Lee, & Chandran, 2008).
Mechanical and Electronic Properties : Titanium borides (Ti2B, TiB, TiB2) exhibit mechanical stability, high bulk modulus, and a complex mixture of covalent, ionic, and metallic bonding, indicating potential in various structural applications (Yan, Wei, Chang, & Guo, 2011).
Microelectronics Applications : this compound films, useful as diffusion barriers and boron diffusion sources in microelectronics, exhibit properties such as high resistivity and stability at elevated temperatures (Ryan, Roberts, Slusser, & Adams, 1987).
Improving Titanium Properties : Chemical heat treatments like boriding and nitriding improve the wear and corrosion resistance of pure titanium, enhancing its applicability (Bricín et al., 2022).
Anisotropic Elastic and Thermal Properties : Titanium borides show different anisotropic elastic properties, which could be influential in designing materials for specific applications requiring tailored thermal expansions (Sun et al., 2013).
Wirkmechanismus
Safety and Hazards
TiB2 is generally safe to handle but precautions should be taken to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It should be used only outdoors or in a well-ventilated area . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Zukünftige Richtungen
The potential of TiB2 as a biomaterial is being explored . There is also significant interest in titanium–titanium boride composites, with a significant number of processing approaches being reported on the fabrication of these unique composites . The directions for future development include the choice of titanium matrix compositions, microstructure control, and mechanical property optimization .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of titanium boride can be achieved through the reaction of titanium and boron in a high temperature environment. This can be done through several methods, including solid-state reactions, chemical vapor deposition, and reactive sintering. The most commonly used method is reactive sintering, which involves the mixing of titanium and boron powders followed by heating in a vacuum or inert atmosphere.", "Starting Materials": [ "Titanium powder", "Boron powder" ], "Reaction": [ "Mix titanium and boron powders in the desired stoichiometric ratio", "Place the mixture in a graphite crucible or die", "Heat the mixture to a high temperature (typically 1500-2000°C) in a vacuum or inert atmosphere", "Hold at the high temperature for a period of time (typically 1-4 hours)", "Cool the mixture slowly to room temperature", "Remove the resulting titanium boride product from the crucible or die" ] } | |
CAS-Nummer |
12045-63-5 |
Molekularformel |
B2Ti |
Molekulargewicht |
69.49 g/mol |
IUPAC-Name |
1,2-dibora-3λ4-titanacyclopropa-2,3-diene |
InChI |
InChI=1S/2B.Ti |
InChI-Schlüssel |
QYEXBYZXHDUPRC-UHFFFAOYSA-N |
SMILES |
B1=[Ti]=B1 |
Kanonische SMILES |
[B].[B].[Ti] |
Herkunft des Produkts |
United States |
Q & A
Q1: What is the molecular formula and weight of titanium boride?
A1: this compound is typically represented by the formula TiB2, indicating a 1:2 ratio of titanium to boron atoms. Its molecular weight is approximately 69.49 g/mol.
Q2: What are the notable physical and chemical properties of this compound?
A2: this compound exhibits remarkable properties, including high hardness [], high melting point (around 3225 °C) [], good thermal stability [], and excellent oxidation resistance []. These attributes make it an attractive material for high-temperature applications and wear-resistant coatings.
Q3: How does the porosity of this compound affect its thermal shock resistance?
A3: Research has shown that increasing the porosity of this compound can improve its resistance to thermal shock []. This is because pores can act as crack arresters, preventing the propagation of cracks caused by thermal stresses.
Q4: Is this compound electrically conductive?
A4: Yes, this compound exhibits good electrical conductivity []. This property, combined with its hardness and wear resistance, makes it suitable for applications like electrical contacts and electrodes.
Q5: What methods are used to synthesize this compound?
A5: Several methods can be employed to synthesize this compound. Some common techniques include:
- Combustion synthesis: This involves a self-propagating, high-temperature reaction between titanium and boron powders [, ]. This method is cost-effective and can produce fine TiB2 powders.
- Plasma enhanced chemical vapor deposition (PECVD): This technique allows for the deposition of thin films of this compound onto various substrates []. It offers good control over film thickness and composition.
- Spark plasma sintering (SPS): This method utilizes pulsed electric current and pressure to consolidate TiB2 powders into dense compacts []. SPS offers advantages like rapid heating rates and shorter processing times.
- Laser sintering: This technique employs a laser beam to sinter TiB2 powder selectively, enabling the fabrication of complex shapes [, ]. It offers high precision and flexibility in design.
- Plasmadynamic synthesis: This method utilizes a high-current pulsed coaxial magnetoplasma accelerator to produce TiB2 nanopowders []. This approach offers the potential for producing high-purity nanoparticles.
Q6: How can this compound whiskers be incorporated into a titanium matrix to create a composite material?
A6: One approach to creating titanium-titanium boride (Ti-TiB) composites is through in-situ reaction processes []. By controlling the processing parameters, it is possible to generate TiB whiskers within a titanium matrix. This method offers the advantage of strong interfacial bonding between the reinforcement and the matrix.
Q7: What are some applications of this compound in the manufacturing industry?
A7: Due to its exceptional properties, this compound finds use in a variety of industrial applications, including:
- Cutting tools: TiB2's hardness makes it ideal for cutting tools used in machining hard materials [].
- Wear-resistant coatings: TiB2 coatings enhance the wear resistance of tools and components, particularly in demanding environments [, , ].
- Grinding wheels: Laser sintering techniques enable the fabrication of intricate profile grinding wheels using TiB2 [, ].
- Aluminum electrolysis cells: TiB2 is utilized in cathode materials for aluminum electrolysis cells due to its high conductivity, wear resistance, and wettability with molten aluminum [, , ].
- High-temperature structural materials: The high melting point and good thermal stability of TiB2 make it suitable for use in high-temperature environments [, ].
- Reinforcement in metal matrix composites: TiB2 can enhance the mechanical properties of metal matrix composites, particularly in aluminum-based composites [, , , ].
Q8: Can this compound coatings improve the wear resistance of copper?
A8: Yes, research has shown that incorporating this compound particles into a copper matrix via laser composite surfacing can significantly improve the wear resistance of copper []. The dispersed TiB2 particles act as hard reinforcement phases, increasing the hardness and wear resistance of the composite material.
Q9: How does the addition of boron affect the properties of titanium-aluminum alloys?
A9: Even small additions of boron can significantly influence the microstructure and transformation behavior of titanium-aluminum alloys. Research indicates that boron additions promote the formation of a lamellar structure during continuous cooling, enhancing the alloy's high-temperature stability [].
Q10: How has computational chemistry contributed to the understanding of this compound?
A10: Computational studies have played a significant role in predicting and understanding the properties of this compound. First-principles calculations have been used to investigate the structural, mechanical, and electronic properties of different titanium borides (Ti2B, TiB, and TiB2) []. These studies provide valuable insights into the bonding characteristics, stability, and potential applications of these materials.
Q11: Are there any new and emerging applications for this compound?
A11: Research continues to explore novel applications for this compound. One promising area is in the development of superhard materials. Theoretical studies have predicted the existence of new this compound compounds with exceptional hardness, potentially exceeding that of diamond []. These findings could pave the way for the development of ultrahard materials with applications in cutting tools, wear-resistant coatings, and other demanding fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Amino-1H-benzo[d]imidazole-7-thiol](/img/structure/B577184.png)



